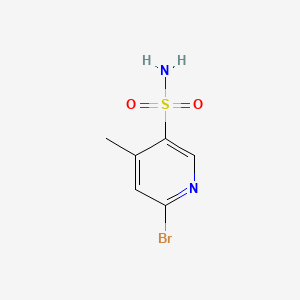
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the metal-catalyzed trifluoromethylation of pyrrole derivatives. For example, the use of copper catalysts in the presence of trifluoromethylating agents such as Togni’s reagent can efficiently introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to optimize reaction conditions and minimize by-products. The use of advanced purification methods, including crystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects. The sulfonamide group also plays a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrroles and sulfonamides, such as:
- 5-(Trifluoromethyl)-2-pyridinesulfonamide
- 5-(Trifluoromethyl)-1H-indole-2-sulfonamide
- 5-(Trifluoromethyl)-1H-pyrrole-3-sulfonamide
Uniqueness
What sets 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The position of the trifluoromethyl and sulfonamide groups on the pyrrole ring influences the compound’s overall properties, making it a valuable molecule for targeted research and development .
Properties
Molecular Formula |
C5H5F3N2O2S |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide |
InChI |
InChI=1S/C5H5F3N2O2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H,(H2,9,11,12) |
InChI Key |
XDUJLXMLUKZOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



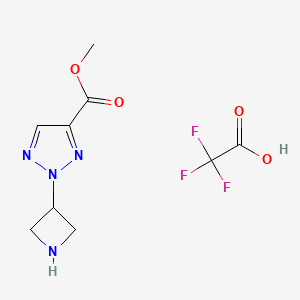
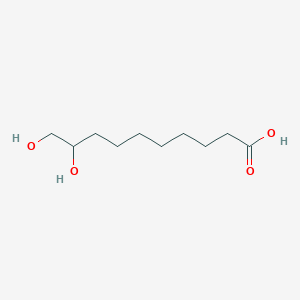
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
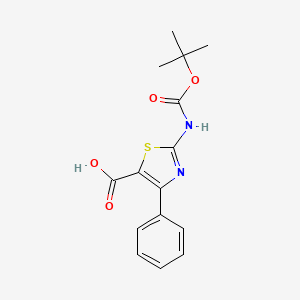

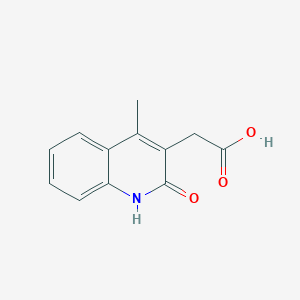
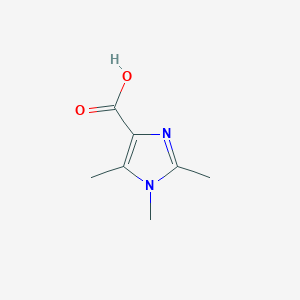
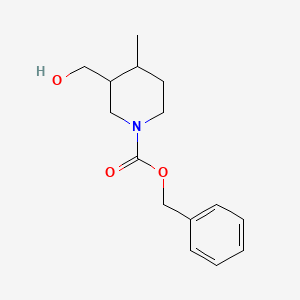
![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)
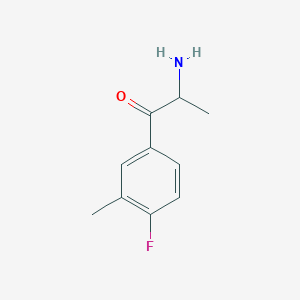

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
